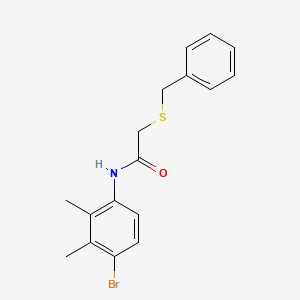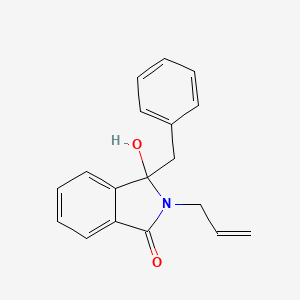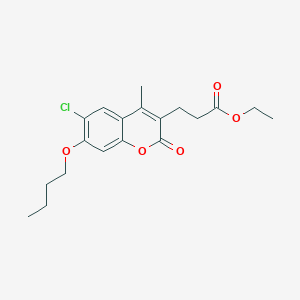![molecular formula C15H12BrClN2O3 B4128521 4-[({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4128521.png)
4-[({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)methyl]benzoic acid
Overview
Description
4-[({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-D-Fmk and is used as a protease inhibitor in biochemical experiments. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
Boc-D-Fmk irreversibly binds to the active site of proteases by forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents the protease from hydrolyzing peptide bonds in proteins, thereby inhibiting its activity. Boc-D-Fmk is specific to proteases that contain a serine residue in their active site, such as trypsin and chymotrypsin.
Biochemical and Physiological Effects
Boc-D-Fmk has been shown to have inhibitory effects on various proteases, including trypsin, chymotrypsin, and cathepsin B. These proteases play important roles in various biological processes, including digestion, blood clotting, and apoptosis. Inhibition of these proteases using Boc-D-Fmk has been shown to have therapeutic potential in the treatment of various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
Boc-D-Fmk has several advantages in lab experiments, including its specificity for proteases that contain a serine residue in their active site, its irreversibility, and its ability to inhibit proteases in a concentration-dependent manner. However, Boc-D-Fmk also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on Boc-D-Fmk, including the development of new protease inhibitors that are more specific and less toxic than Boc-D-Fmk. Additionally, research could focus on the use of Boc-D-Fmk in the treatment of various diseases, including cancer and inflammation. Further studies could also investigate the potential use of Boc-D-Fmk in drug discovery and the development of new therapeutics.
Conclusion
In conclusion, Boc-D-Fmk is a chemical compound that has gained significant attention in scientific research due to its use as a protease inhibitor in biochemical experiments. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Future research on Boc-D-Fmk could focus on the development of new protease inhibitors, the use of Boc-D-Fmk in the treatment of various diseases, and its potential use in drug discovery and the development of new therapeutics.
Scientific Research Applications
Boc-D-Fmk is commonly used as a protease inhibitor in biochemical experiments. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Boc-D-Fmk inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This inhibition is useful in studying the role of proteases in various biological processes, including apoptosis, inflammation, and cancer.
properties
IUPAC Name |
4-[[(4-bromo-2-chlorophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMSHENVTVYVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![dimethyl 5-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128477.png)


![4-ethyl 2-methyl 5-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128496.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)
![N-(2-ethoxyphenyl)-N'-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]malonamide](/img/structure/B4128504.png)

![N-(4-chlorobenzyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4128510.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
![N-1-naphthyl-N'-[3-(1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4128513.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4128527.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4128535.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4128536.png)